molecular formula C14H17NO3 B8674360 ethyl 2-benzoyl-3-(dimethylamino)prop-2-enoate

ethyl 2-benzoyl-3-(dimethylamino)prop-2-enoate

Cat. No. B8674360
M. Wt: 247.29 g/mol
InChI Key: YBFKACALUIUGHN-UHFFFAOYSA-N
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Patent
US04243406

Procedure details

The procedure of Example 15 was employed utilizing ethyl-2-(3'-chlorobenzoyl)-3-dimethylaminopropenoate in lieu of ethyl-2-benzoyl-3-dimethylaminopropenoate to yield ethyl-5-(3'-chlorophenyl)-4-isoxazolecarboxylate (3.2 g.; 51% yield) having a melting point of 75°-77° C. and the following analysis:
Name
ethyl-2-(3'-chlorobenzoyl)-3-dimethylaminopropenoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:19])[C:5]([C:10](=[O:18])[C:11]1[CH:16]=[CH:15][CH:14]=[C:13]([Cl:17])[CH:12]=1)=[CH:6][N:7](C)C)[CH3:2].C(OC(=O)C(C(=O)C1C=CC=CC=1)=CN(C)C)C>>[CH2:1]([O:3][C:4]([C:5]1[CH:6]=[N:7][O:18][C:10]=1[C:11]1[CH:16]=[CH:15][CH:14]=[C:13]([Cl:17])[CH:12]=1)=[O:19])[CH3:2]

Inputs

Step One
Name
ethyl-2-(3'-chlorobenzoyl)-3-dimethylaminopropenoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(C(=CN(C)C)C(C1=CC(=CC=C1)Cl)=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(C(=CN(C)C)C(C1=CC=CC=C1)=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C=1C=NOC1C1=CC(=CC=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 3.2 g
YIELD: PERCENTYIELD 51%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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